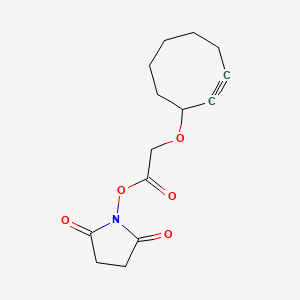
2,5-Dioxopyrrolidin-1-il 2-(ciclooct-2-iniloxi)acetato
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Este compuesto exhibe efectos terapéuticos potenciales contra la inflamación, el cáncer y las infecciones microbianas. Se está explorando su eficacia en el tratamiento de diversas enfermedades debido a estas propiedades .
Conjugación fármaco-anticuerpo (ADC)
Como un enlazador ADC, este compuesto químico sirve como un componente crítico en el desarrollo de conjugados fármaco-anticuerpo. Estas son terapias contra el cáncer dirigidas que administran fármacos citotóxicos directamente a las células cancerosas .
Investigación del cáncer
La capacidad del compuesto para impedir vías de señalización específicas asociadas con la proliferación neoplásica y el avance lo posiciona como un candidato prometedor para combatir varios cánceres .
Investigación anticonvulsiva
Existe investigación sobre análogos de este compuesto para posibles propiedades anticonvulsivas, lo que podría conducir a nuevos tratamientos para trastornos convulsivos .
Mecanismo De Acción
Target of Action
It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .
Mode of Action
The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
Biochemical Pathways
The 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .
Pharmacokinetics
It is noted that the compound revealed high metabolic stability on human liver microsomes .
Result of Action
The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .
Análisis Bioquímico
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between antibodies and drugs. This compound interacts with enzymes, proteins, and other biomolecules through its reactive groups. The propargyl group in 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can react with azide-containing biomolecules via copper-catalyzed click chemistry, forming a stable triazole linkage . This interaction is essential for the efficient conjugation of therapeutic agents to antibodies, enhancing their targeted delivery and efficacy.
Cellular Effects
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate cellular processes by targeting specific receptors and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate involves its ability to form covalent bonds with biomolecules through click chemistry. This compound can bind to specific enzymes and proteins, inhibiting or activating their functions . For example, it can inhibit the activity of calcium channels, leading to reduced calcium influx and subsequent modulation of cellular signaling pathways . Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of inflammatory responses and sustained modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate in animal models are dose-dependent. At lower doses, this compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate may exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Studies have shown that the median effective dose (ED50) for certain therapeutic effects is within a specific range, while the median toxic dose (TD50) is higher, indicating a relatively safe therapeutic window .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is transported and distributed through interactions with specific transporters and binding proteins . This compound can be taken up by cells via endocytosis and subsequently localized to specific cellular compartments. The distribution of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIPWSNSHGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


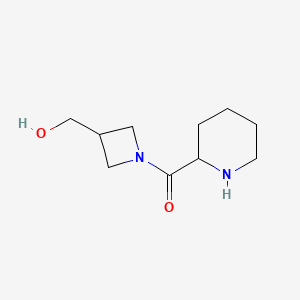
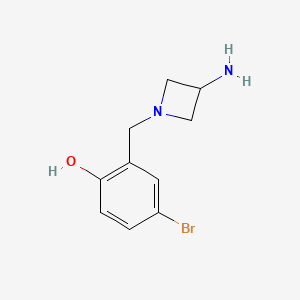
![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)

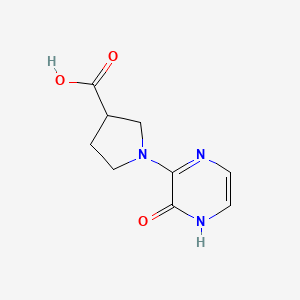
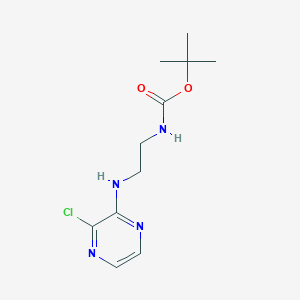
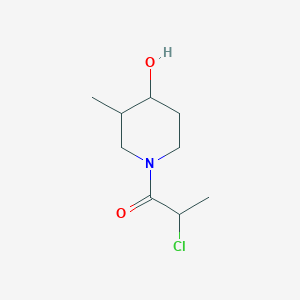
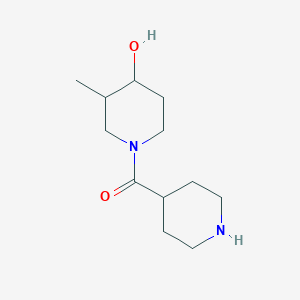

![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)
![4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine](/img/structure/B1474935.png)

